![molecular formula C7H18K6N2O12P4 B12277226 Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate CAS No. 53473-28-2](/img/structure/B12277226.png)
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate is a chemical compound with the molecular formula C7H24K6N2O12P4 and a molecular weight of 686.76 g/mol . It is also known as the potassium salt of hexamethylenediamine tetra(methylene phosphonic acid). This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate can be synthesized through a multi-step process involving the reaction of hexamethylenediamine with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise monitoring of reaction parameters. The compound is usually produced in a colorless to pale yellow transparent liquid form and is highly soluble in water .
Chemical Reactions Analysis
Types of Reactions
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphonates.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of substituted phosphonate derivatives .
Scientific Research Applications
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in studies involving metal ion chelation and enzyme inhibition.
Mechanism of Action
The mechanism of action of hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions through its phosphonate groups, forming stable complexes that prevent the metal ions from participating in unwanted chemical reactions. This chelation process is crucial in various applications, including water treatment and enzyme inhibition .
Comparison with Similar Compounds
Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate can be compared to other similar compounds, such as:
Hexamethylenediamine tetra(methylene phosphonic acid): This compound is similar in structure but lacks the potassium ions.
Ethylenediamine tetra(methylene phosphonic acid): This compound has a shorter carbon chain and different chelating properties.
Diethylenetriamine penta(methylene phosphonic acid): This compound has an additional amine group and different chelation capabilities.
The uniqueness of this compound lies in its specific structure, which provides distinct chelating properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
53473-28-2 |
|---|---|
Molecular Formula |
C7H18K6N2O12P4 |
Molecular Weight |
680.71 g/mol |
IUPAC Name |
hexapotassium;hydroxy-[N-[5-[[[hydroxy(oxido)phosphoryl]-phosphonatomethylidene]amino]pentyl]-C-phosphonatocarbonimidoyl]phosphinate |
InChI |
InChI=1S/C7H18N2O12P4.6K/c10-22(11,12)6(23(13,14)15)8-4-2-1-3-5-9-7(24(16,17)18)25(19,20)21;;;;;;/h1-5H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21);;;;;; |
InChI Key |
MFHAXTXLLWJBLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C(P(=O)(O)O)P(=O)(O)O)CCN=C(P(=O)(O)O)P(=O)(O)O.[K].[K].[K].[K].[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


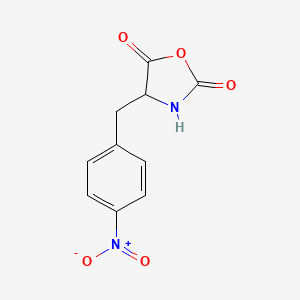
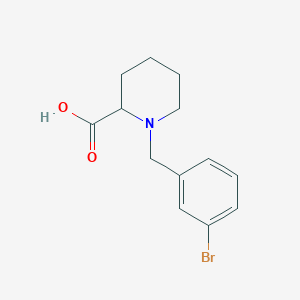
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12277176.png)
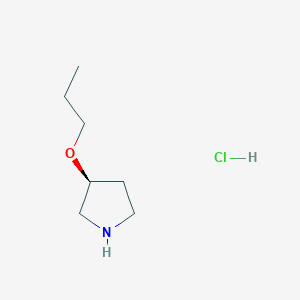
![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)
![1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)
![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)
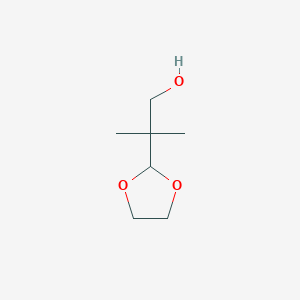
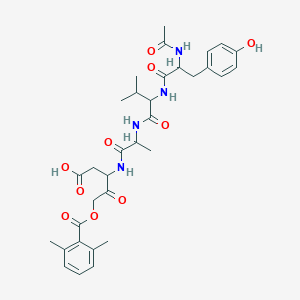
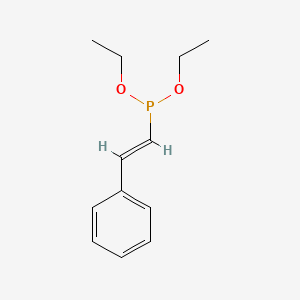
![2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester](/img/structure/B12277217.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12277225.png)
